

A Methodological Approach to Determining the Thermodynamic Properties of γ -oxo-benzenebutanal

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Compound of Interest

Compound Name: 4-Oxo-4-phenylbutanal

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To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive guide to the experimental and computational determination of the thermodynamic properties of γ -oxo-benzenebutanal.

Introduction

γ -oxo-benzenebutanal is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity, is crucial for process design, reaction engineering, safety analysis, and understanding its stability and reactivity. To date, a comprehensive, publicly available dataset of these properties is lacking. This technical guide outlines a rigorous, integrated experimental and computational methodology to determine the key thermodynamic parameters of γ -oxo-benzenebutanal. The protocols described herein are based on established, high-accuracy techniques to ensure the generation of reliable and publication-quality data.

Proposed Methodologies

A dual approach combining experimental measurements with high-level computational chemistry is proposed. This strategy allows for cross-validation of results and provides a more complete thermodynamic profile of the target molecule.

Experimental Determination of Thermodynamic Properties

The experimental workflow will focus on three core techniques: oxygen bomb calorimetry to determine the enthalpy of combustion, differential scanning calorimetry (DSC) for heat capacity and phase change enthalpies, and the Knudsen effusion method for vapor pressure measurements.

1.1.1 Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) in the condensed phase will be determined from the standard enthalpy of combustion ($\Delta_c H^\circ$). This is achieved by combusting a known mass of γ -oxo-benzenebutanal in a high-pressure oxygen environment within a bomb calorimeter.[\[1\]](#)

Experimental Protocol:

- **Calorimeter Calibration:** The heat capacity of the calorimeter (Ccal) will be determined by combusting a certified standard sample, typically benzoic acid, under identical conditions to the main experiment.
- **Sample Preparation:** A pellet of γ -oxo-benzenebutanal (approximately 1 gram) of known mass is prepared.[\[2\]](#)
- **Bomb Assembly:** The sample pellet is placed in the crucible within the bomb. A fuse wire of known length and material is attached to the ignition circuit, making contact with the sample. [\[3\]](#)
- **Pressurization:** The bomb is sealed and purged of atmospheric nitrogen by flushing twice with pure oxygen at 10 atm, before being filled with oxygen to a final pressure of 25-30 atm. [\[2\]](#)[\[3\]](#)
- **Combustion:** The sealed bomb is submerged in a known volume of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited. The temperature change of the water is monitored with a high-precision thermometer until a final, stable temperature is reached.

- **Analysis:** The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections, such as the Washburn correction for the formation of nitric acid from residual nitrogen and the energy of fuse wire combustion, are applied to obtain the standard internal energy of combustion ($\Delta_c U^\circ$).^[4] The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated using the relationship $\Delta_c H^\circ = \Delta_c U^\circ + \Delta n(g)RT$, where $\Delta n(g)$ is the change in the number of moles of gas in the combustion reaction.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of γ -oxo-benzenebutanal is calculated using Hess's Law, from the experimentally determined $\Delta_c H^\circ$ and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).^[5]

1.1.2 Heat Capacity and Enthalpies of Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity (C_p) and the enthalpies of fusion ($\Delta_{\text{fus}} H^\circ$) and vaporization ($\Delta_{\text{vap}} H^\circ$).^{[6][7]}

Experimental Protocol:

- **Instrument Setup:** A differential scanning calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- **Heat Capacity Measurement:** Three separate scans are performed over the desired temperature range (e.g., from ambient to above the melting point): an empty crucible (baseline), a sapphire standard of known mass (for calibration), and the γ -oxo-benzenebutanal sample of known mass in a hermetically sealed pan.^[8] The heat capacity of the sample is calculated by comparing the heat flow signals from the three scans.^[9]
- **Enthalpy of Fusion Measurement:** The sample is heated at a constant rate (e.g., 10 K/min) through its melting point. The enthalpy of fusion is determined by integrating the area of the melting peak on the resulting thermogram.^[10]
- **Enthalpy of Vaporization Measurement:** If the boiling point is within the instrument's range, the enthalpy of vaporization can be measured similarly, using appropriate sample pans

designed for volatile substances.

1.1.3 Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion Method

The Knudsen effusion method is a gravimetric technique used to measure the low vapor pressures of solids and liquids.^{[11][12]} From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.^[12]

Experimental Protocol:

- **Sample Preparation:** A small amount of γ -oxo-benzenebutanal (1-100 mg) is placed into a Knudsen cell, which is a small container with a precisely machined orifice of a known area.^[13]
- **Measurement:** The cell is placed inside a high-vacuum chamber on an ultra-sensitive microbalance. The chamber is evacuated to a high vacuum (e.g., 1×10^{-7} Torr).^{[13][14]}
- **Isothermal Steps:** The sample is heated to a series of constant temperatures. At each temperature, the rate of mass loss (dm/dt) due to the effusion of vapor through the orifice is measured by the microbalance.^[15]
- **Vapor Pressure Calculation:** The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: $P = (dm/dt) \cdot (1/A) \cdot \sqrt{2\pi RT/M}$ where A is the orifice area, R is the ideal gas constant, and M is the molar mass of the sample.^[13]
- **Enthalpy Calculation:** The enthalpy of sublimation (or vaporization) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.^[11]

Computational Determination of Thermodynamic Properties

Computational chemistry provides a powerful, complementary approach for determining thermodynamic properties. High-accuracy composite methods, such as Gaussian-4 (G4) theory, are employed to achieve results close to experimental "chemical accuracy" (typically defined as within ~ 1 kcal/mol or ~ 4 kJ/mol).^{[16][17]}

Computational Protocol:

- **Conformational Search:** An initial conformational search of γ -oxo-benzenebutanal is performed using a computationally less expensive method (e.g., molecular mechanics or a semi-empirical method) to identify low-energy conformers.
- **Geometry Optimization and Frequency Calculation:** The lowest-energy conformers are then subjected to geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), specifically with the B3LYP hybrid functional and a suitable basis set (e.g., 6-31G(d)).^{[18][19]} The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.^[20]
- **High-Accuracy Energy Calculation:** A series of single-point energy calculations are performed on the B3LYP-optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G4 theory).^{[16][21]} G4 theory involves steps that include extrapolation to the basis set limit, corrections for diffuse and polarization functions, and a high-level electron correlation method like Coupled Cluster (CCSD(T)).^[21]
- **Thermochemical Analysis:** The vibrational frequencies from the DFT calculation are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy at a standard temperature (298.15 K) and pressure (1 atm).^{[22][23]}
- **Calculation of Thermodynamic Properties:**
 - **Standard Enthalpy of Formation ($\Delta_f H^\circ$):** This is calculated from the G4 total energy using the atomization method. The computed total atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms in their standard states.^[24]
 - **Standard Molar Entropy (S°):** Calculated from the translational, rotational, vibrational, and electronic partition functions derived from the optimized geometry and vibrational frequencies.^[22]
 - **Heat Capacity (C_v , C_p):** Also derived from the partition functions.

- Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$): Calculated from the standard enthalpy of formation and standard molar entropy using the equation: $\Delta_f G^\circ = \Delta_f H^\circ - T\Delta S^\circ$.

Data Presentation

All quantitative data obtained from the proposed methodologies will be summarized in the following tables for clarity and comparative analysis.

Table 1: Experimentally Determined Thermodynamic Properties of γ -oxo-benzenebutanal

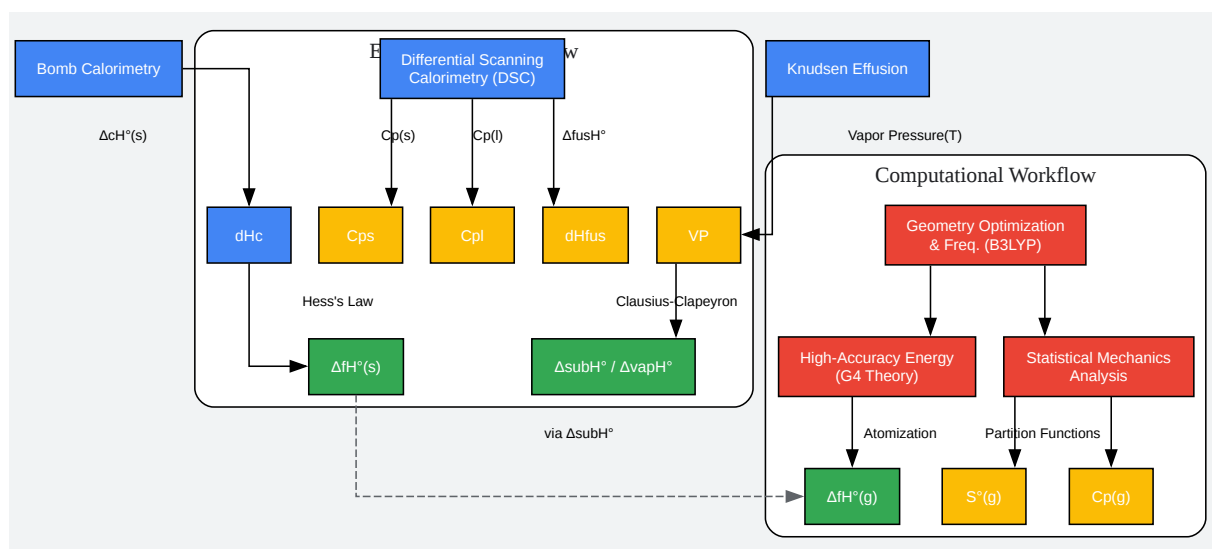
Property	Method	Value	Units
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Bomb Calorimetry	kJ/mol	
Standard Enthalpy of Formation, solid ($\Delta_f H^\circ$ (s))	Bomb Calorimetry	kJ/mol	
Melting Point (T_m)	DSC	K	
Enthalpy of Fusion ($\Delta_{fus} H^\circ$)	DSC	kJ/mol	
Boiling Point (T_b)	-	K	
Enthalpy of Vaporization ($\Delta_{vap} H^\circ$)	DSC / Knudsen Effusion	kJ/mol	
Heat Capacity, solid ($C_p(s)$)	DSC	Function of T	J/(mol·K)
Heat Capacity, liquid ($C_p(l)$)	DSC	Function of T	J/(mol·K)
Vapor Pressure (P)	Knudsen Effusion	Function of T	Pa

Table 2: Computationally Determined Thermodynamic Properties of γ -oxo-benzenebutanal at 298.15 K

Property	Method	Value	Units
Zero-Point Vibrational Energy (ZPVE)	B3LYP/6-31G(d)	kJ/mol	
Total Electronic Energy (E_0)	G4 Theory	Hartree	
Standard Enthalpy of Formation, gas ($\Delta_f H^\circ$ (g))	G4 Theory	kJ/mol	
Standard Molar Entropy (S°)	B3LYP/6-31G(d)	J/(mol·K)	
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$ (g))	G4 Theory	kJ/mol	
Constant Volume Heat Capacity (C_v)	B3LYP/6-31G(d)	J/(mol·K)	
Constant Pressure Heat Capacity (C_p)	B3LYP/6-31G(d)	J/(mol·K)	

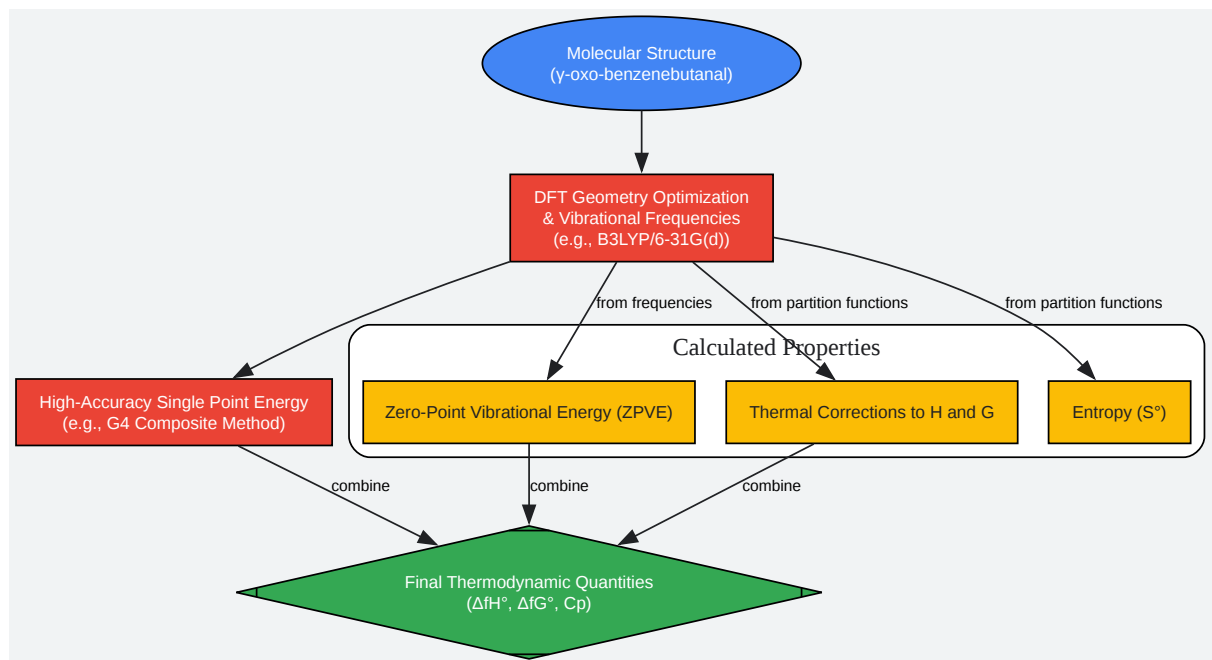
Visualizations

Diagrams illustrating the workflows and logical relationships are provided below.



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Caption: Overall workflow for thermodynamic property determination.



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Caption: Logical relationships in the computational thermochemistry protocol.

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